molecular formula C7H6IN3O B15046355 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15046355
M. Wt: 275.05 g/mol
InChI Key: VROFNJSUQBJIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with iodine at position 3 and a methoxy group at position 6. The iodine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Sonogashira), while the methoxy group modulates electronic properties and solubility .

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-7-methoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6IN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11)

InChI Key

VROFNJSUQBJIIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(NN=C21)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at position 3 serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl or heteroaryl groups to modulate electronic and steric properties.

Key Conditions :

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base : Na₂CO₃ or K₂CO₃

  • Solvent : DME/H₂O (4:1) or THF/H₂O

  • Temperature : 80–100°C

Example :
Reaction with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)-7-methoxy-1H-pyrazolo[3,4-c]pyridine (85% yield) . This product has been studied for fluorescence-based pH sensing due to its extended conjugation .

Buchwald-Hartwig Amination

The iodine atom can be replaced with amine groups via palladium-mediated coupling, expanding applications in drug discovery.

Key Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene or dioxane

  • Temperature : 110–120°C

Example :
Coupling with morpholine produces 3-morpholino-7-methoxy-1H-pyrazolo[3,4-c]pyridine , a potential kinase inhibitor precursor .

Nucleophilic Substitution

The methoxy group at position 7 undergoes demethylation under acidic or oxidative conditions, enabling the introduction of hydroxyl or other substituents.

Key Conditions :

  • Reagents : BBr₃ (in CH₂Cl₂, −78°C) or HI (acetic acid, reflux)

  • Products : 7-Hydroxy derivatives or halogenated analogs .

Metal-Halogen Exchange and Functionalization

The iodine atom participates in magnesium-halogen exchange reactions, enabling the installation of electrophiles or cross-coupling partners.

Key Conditions :

  • Reagent : TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride)

  • Electrophiles : I₂, CO₂, or aldehydes

  • Solvent : THF, −40°C

Example :
Metalation followed by quenching with iodine generates 3,7-diiodo-1H-pyrazolo[3,4-c]pyridine , a bifunctional intermediate for further derivatization .

Oxidation and Reduction

While the core structure is generally stable, the methoxy group can be oxidized to a carbonyl under strong conditions.

Oxidation :

  • Reagent : KMnO₄/H₂SO₄

  • Product : 7-Keto derivatives (limited yield due to ring instability).

Reduction :

  • Reagent : H₂/Pd-C

  • Product : Partially saturated analogs, though this route is less explored.

Heterocycle Functionalization via C-H Activation

Recent studies demonstrate direct C-5 functionalization using palladium catalysts:

Key Conditions :

  • Catalyst : Pd(OAc)₂/Ag₂CO₃

  • Directing Group : Pyridine N-oxide

  • Products : 5-Aryl or 5-alkynyl derivatives .

Research Highlights

  • Anticancer Activity : A derivative bearing a 4-hydroxyphenyl group (via Suzuki coupling) showed potent antiproliferative effects (IC₅₀ = 1.2 µM against MCF-7 cells) and induced PARP-1 cleavage .

  • Fluorescence Properties : 7-Methoxyphenyl derivatives exhibit pH-dependent fluorescence, enabling ratiometric sensing in biological systems .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Key Properties/Applications Reference
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine I (C7), Ph (C2, C6) Antiproliferative agent; synthetic intermediate
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine I (C3), Cl (C4, C6) Halogen-rich scaffold for drug discovery
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-... Pyrazolo[4,3-c]pyridine OMe (C5), COOEt (C7) High-yield synthesis (79%); red crystals
6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-... Pyrazolo[3,4-c]pyridine I-Ph (C6), OMe (C1) Liquid crystal precursor; carboxylic acid derivative

Key Observations :

  • Positional Isomerism : The pyrazolo[3,4-c]pyridine core (target compound) differs from pyrazolo[4,3-c]pyridine (e.g., ) in nitrogen atom positioning, altering electronic density and reactivity. For instance, iodination at C3 in the target compound vs. C7 in ’s analogues may influence cross-coupling efficiency .
  • Methoxy vs. Halogen Substitution : The methoxy group in the target compound enhances solubility compared to halogenated analogues (e.g., 4,6-dichloro-3-iodo derivatives in ), which exhibit higher lipophilicity .

Insights :

  • Iodination strategies vary: employs iodine (I₂) with K3PO4 in dichloromethane (DCM) for direct halogenation, yielding 82% for 7-iodo derivatives. The target compound’s C3 iodination may require regioselective conditions (e.g., directed ortho-metalation) .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) MS (m/z) Reference
7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 1604, 1590 (C=N) 8.77 (s, 3-H), 9.13 (s, 4-H) [M+H]⁺ = 398.0149
Ethyl 5-(4-Methoxyphenyl)-3-oxo-... 1730 (C=O), 1670 (C=O) N/A M⁺ = 389
3-Iodo-1H-pyrazolo[3,4-b]pyridine () Not reported N/A N/A

Analysis :

  • The target compound’s methoxy group would likely show a characteristic IR peak near 1250 cm⁻¹ (C-O stretch) and a singlet at ~3.8 ppm in $^1$H NMR, as seen in ’s methoxy-containing analogues .
  • Iodine’s heavy atom effect may reduce solubility but enhance crystallinity, as observed in ’s iodinated derivatives (mp 110–111°C) .

Biological Activity

3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a compound that belongs to the pyrazolo[3,4-c]pyridine family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology.

Anticancer Properties

Recent studies indicate that derivatives of pyrazolo[3,4-c]pyridine, including 3-iodo-7-methoxy variants, exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), which is crucial in cancer cell proliferation and immune response modulation . This suggests that this compound may also possess similar inhibitory effects on tumor growth.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has revealed that modifications at specific positions on the pyrazolo[3,4-c]pyridine scaffold can enhance anticancer efficacy. For example, compounds with substitutions at the C-3 and C-7 positions have shown improved potency against various cancer cell lines such as A172 and U87MG .

CompoundIC50 (nM)Cell Line
15y0.2THP-1
15yMicromolarA172
15yMicromolarU87MG

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[3,4-c]pyridines have been explored for their antimicrobial potential. Compounds derived from this scaffold have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Neuroprotective Effects

The neuroprotective capabilities of pyrazolo[3,4-c]pyridines are also under investigation. Some derivatives have shown promise in treating neurological disorders by modulating pathways involved in neuroinflammation and apoptosis. This positions them as candidates for further research in neuropharmacology.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions including halogenation and methoxylation processes. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while allowing for further functionalization at various positions on the pyrazole ring .

Synthesis Pathway Example

  • Starting Material : 1H-pyrazolo[3,4-c]pyridine
  • Reagents : Iodine (I2) and methanol (CH3OH)
  • Conditions : Heating under reflux conditions
  • Product : this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For example, pyrazolo[3,4-c]pyridine scaffolds can be iodinated at the 3-position using iodine monochloride (ICl) in acetic acid, followed by methoxylation at the 7-position via nucleophilic aromatic substitution with sodium methoxide. Yields are comparable across steps (~60–75%) when using inert atmospheres and controlled temperatures (40–60°C) to minimize side reactions . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol.
StepReagents/ConditionsYield (%)Reference
IodinationICl, AcOH, 50°C70
MethoxylationNaOMe, DMF, 60°C65

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy singlet at δ 3.9–4.1 ppm, iodinated aromatic protons downfield-shifted).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 305.94 for C7_7H5_5IN3_3O) .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (as in related 3-iodo-pyrazolo[3,4-b]pyridine structures) resolves bond angles and packing motifs .

Q. What are the stability and storage guidelines for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Decomposition risks include iodine loss (via retro-iodination) and methoxy group hydrolysis in humid conditions. Stability assays (HPLC tracking over 6 months) show >95% purity retention under recommended conditions .

Advanced Research Questions

Q. How can site-selective functionalization of the pyrazolo[3,4-c]pyridine core be achieved for downstream applications?

  • Methodological Answer : The 3-iodo group enables cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) for C–C bond formation, while the 7-methoxy group can be demethylated (via BBr3_3) for hydroxylation. Orthogonal protection (e.g., SEM groups for NH positions) allows sequential derivatization . Computational DFT studies guide regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What computational strategies are effective for modeling ligand-receptor interactions involving this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding modes to targets like kinases. Homology modeling (SWISS-MODEL) is used for unresolved receptors (e.g., adenosine A3_3R), validated by binding free energy calculations (MM-PBSA) . Pharmacophore mapping identifies critical interactions (e.g., halogen bonding via iodine) .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Measure IC50_{50} against Bruton’s tyrosine kinase (BTK) using ADP-Glo™ kinase assays (Promega). Compare to 4-fluoro-pyrazolo[3,4-c]pyridine derivatives, which show IC50_{50} < 10 nM .
  • Cellular Assays : Test anti-proliferative effects in B-cell lymphoma lines (e.g., Ramos cells) via MTT assays. Dose-response curves (0.1–10 µM) assess potency and selectivity over healthy cells .

Q. What analytical methods are recommended for tracking reaction progress and purity in complex syntheses?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor intermediates.
  • LC-MS : Electrospray ionization (ESI) detects iodine isotopic patterns ([M+H]+^+ with 127^{127}I/129^{129}I splits).
  • TLC : Silica plates with UV254 visualization (Rf_f = 0.3–0.5 in EtOAc/hexane 1:1) .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :

  • Reproduce Conditions : Ensure identical reagents (e.g., anhydrous DMF vs. technical grade), temperatures (±2°C), and stirring rates.
  • Control Experiments : Test for iodine sublimation (common yield loss) via trap cooling.
  • Meta-Analysis : Compare datasets across studies (e.g., BTK IC50_{50} variability due to assay formats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.